A Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene Hydrochloride
A Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene Hydrochloride
Abstract: This document provides an in-depth technical examination of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride, a bridged tricyclic amine of significant interest as a structural scaffold in medicinal chemistry and synthetic research. This guide moves beyond a simple recitation of data, offering a synthesized analysis of the compound's properties, the rationale behind its characterization methodologies, and practical insights for its handling and application. We will delve into its structural attributes, physical and chemical characteristics, detailed analytical protocols, and essential safety considerations, grounded in authoritative data to support researchers and drug development professionals.
Chemical Identity and Structural Elucidation
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is a rigid, three-dimensional molecule. Its core is an 11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene system, protonated at the nitrogen atom and paired with a chloride counter-ion.[] This unique bridged structure locks the conformation of the molecule, which can have profound implications for its interaction with biological targets.
Key Identifiers:
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Chemical Name: 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride
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Synonyms: 1,2,3,4-Tetrahydro-1,4-iminonaphthalene hydrochloride; 11-Azatricyclo[6.2.1.0(2,7)]undeca-2(7),3,5-triene hydrochloride[]
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Molecular Formula: C₁₀H₁₂ClN[][3]
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Free Base CAS: 5176-30-7[]
Molecular Structure Diagram
The structure below illustrates the bridged aliphatic ring fused to a benzene ring, with the nitrogen atom forming the "epimino" bridge. The hydrochloride form ensures greater stability and aqueous solubility compared to its free base.
Caption: Structure of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride.
Physical Properties
The physical state and solubility are critical parameters for experimental design, formulation, and storage. As a hydrochloride salt, the compound is a crystalline solid with properties distinct from its oily or low-melting-point free base.
| Property | Value | Comments & Rationale |
| Appearance | White to off-white solid.[] | The salt form facilitates the formation of a stable crystal lattice, resulting in a solid state at room temperature. |
| Purity | ≥95% | Commonly supplied purity grade for research purposes.[][2] |
| Melting Point | 157-161 °C (for free base)[4] | The melting point for the hydrochloride salt is expected to be significantly higher due to strong ionic interactions in the crystal lattice. This data is not consistently reported in public sources. |
| Boiling Point | 241 °C (for free base)[4] | The hydrochloride salt will likely decompose at high temperatures before reaching a boiling point. |
| Solubility | No quantitative data available. | As an amine hydrochloride, it is predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar aprotic solvents (e.g., hexanes, diethyl ether). This is due to the ionic nature of the salt. |
Chemical Properties and Reactivity Profile
Stability and Storage
The compound's stability is enhanced by its salt form, which protects the basic nitrogen from oxidative degradation. However, proper storage is crucial to maintain its integrity.
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Recommended Storage: Store in a refrigerator at 2-8 °C.[]
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Atmosphere: For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent slow oxidation or reaction with atmospheric moisture.[3]
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Rationale: The secondary amine in the free base form is susceptible to air oxidation. While the salt is more stable, exposure to basic conditions will liberate the free base. Cool, dry, and inert conditions mitigate potential degradation pathways.
Reactivity
The reactivity is dominated by the nucleophilic nitrogen bridge and the aromatic ring.
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Basicity and Nucleophilicity: In solution, an equilibrium exists between the protonated amine and the free base (1,2,3,4-Tetrahydro-1,4-epiminonaphthalene). The free base is a potent nucleophile and a moderate base, capable of reacting with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) at the nitrogen atom.
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Aromatic System: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The activating/directing effects of the fused aliphatic amine bridge are complex and will influence the regioselectivity of these reactions.
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Redox Reactions: The free base can be oxidized.[5] Conversely, the aromatic ring can be reduced under harsh hydrogenation conditions, though this is less common.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and structure of 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is a prerequisite for its use in any research application. A multi-technique approach is required for unambiguous characterization.
Standard Analytical Workflow
The following workflow represents a robust, self-validating system for the characterization of the title compound.
Caption: A typical workflow for purity and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the salt and does not exchange with the N-H proton, allowing for its observation.
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Internal Standard: Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
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Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For full structural assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Expected Spectral Features:
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¹H NMR:
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Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the benzene ring.
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Bridgehead Protons (CH-N, δ ~4.5-5.0 ppm): Two distinct signals, likely multiplets, for the two protons at the junction of the bridge and the aromatic ring.
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Aliphatic Bridge Protons (CH₂, δ ~1.5-2.5 ppm): A set of complex multiplets for the four protons of the two methylene groups in the saturated ring.
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Amine Proton (N⁺-H, δ > 9.0 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR:
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Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons (two quaternary, two CH).
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Bridgehead Carbons (C-N, δ ~60-70 ppm): Two signals for the carbons bonded to the nitrogen.
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Aliphatic Carbons (CH₂, δ ~20-35 ppm): Two signals for the methylene carbons.
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Mass Spectrometry (MS)
MS provides the exact molecular weight and offers insights into the compound's fragmentation patterns, further confirming its identity.
Experimental Protocol (ESI-MS):
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Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
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Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
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Acquisition: Acquire data in positive ion mode. The ESI process will desolvate the sample, and the hydrochloride salt will be detected as its free base cation [M+H]⁺.
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Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Expected Results:
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Parent Ion: A prominent peak at m/z ≈ 146.12 corresponding to the protonated free base [C₁₀H₁₁N + H]⁺.
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Key Fragments: Fragmentation may involve the loss of ethylene from the aliphatic bridge or other rearrangements characteristic of such strained ring systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (ATR-FTIR):
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Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Apply pressure to ensure good contact and collect the spectrum. A background spectrum of the clean crystal should be collected first.
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Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Absorption Bands:
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N⁺-H Stretch (2400-2800 cm⁻¹): A very broad and strong absorption characteristic of a secondary ammonium salt.
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C-H Aromatic Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks.
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C-H Aliphatic Stretch (<3000 cm⁻¹): Strong, sharp peaks.
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C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp peaks of varying intensity.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical substance.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Handling Recommendations:
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
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Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[7]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride is a structurally unique compound with well-defined properties. Its characterization relies on a synergistic application of NMR, MS, and IR spectroscopy, underpinned by chromatographic purity assessment. Understanding its physical properties, such as its solid-state and predicted aqueous solubility, is key to its effective use in a laboratory setting. Its chemical reactivity, centered on its nucleophilic nitrogen and aromatic ring, provides a foundation for its application in synthetic chemistry. By adhering to the outlined analytical workflows and safety protocols, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
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1,2,3,4-Tetrahydro-1,4-epiminonaphthalene - ChemBK. (URL: [Link])
Sources
- 2. 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride | 5176-31-8 [sigmaaldrich.com]
- 3. 5176-31-8|1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
